2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the methyl groups on the pyrazole ring can influence its reactivity and interactions with other molecules.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various biological activities . The interaction of these compounds with their targets can result in changes at the molecular level, which can lead to the observed pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions. Finally, the brominated pyrazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: The brominated pyrazole can participate in cross-coupling reactions with various aryl or alkyl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases or other enzymes.
Material Science: The compound can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrazole and pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
- 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
- 2-(4-methyl-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom can also be a versatile handle for further functionalization through substitution or coupling reactions .
Properties
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFYEWDSMTXLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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